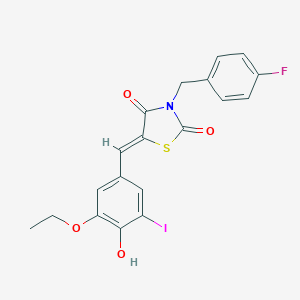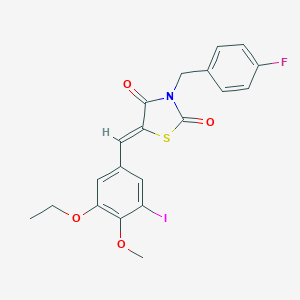![molecular formula C20H17N3O2S B307034 (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. MI-773 works by inhibiting the activity of the p53-MDM2 protein-protein interaction, which is a critical pathway in cancer development and progression.
作用機序
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one works by binding to the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the p53-MDM2 interaction, (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one activates the p53 pathway, which leads to cell cycle arrest, apoptosis, and DNA repair. This mechanism of action is particularly relevant in cancers that have mutations in the p53 gene, which is a common occurrence in many types of cancer.
Biochemical and Physiological Effects
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. In preclinical studies, (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been well-tolerated and has not shown any significant toxicity. (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has also been shown to have a favorable safety profile in non-clinical toxicology studies.
実験室実験の利点と制限
One of the main advantages of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is its specificity for the p53-MDM2 interaction, which makes it a potent inhibitor of this pathway. (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is also orally bioavailable, which makes it a convenient drug for administration in preclinical studies. However, one limitation of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one. One area of focus is the combination of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one with other cancer therapies, such as chemotherapy and radiation therapy. Another area of focus is the development of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one as a single agent therapy for cancers that have mutations in the p53 gene. Additionally, further studies are needed to determine the optimal dosing and administration schedule for (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one in clinical settings. Finally, the development of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective cancer therapies.
合成法
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can be synthesized using a multi-step synthetic route that involves the reaction of 2-methyl-3-nitro-1H-indole with 4-methoxybenzaldehyde to form an intermediate product, which is then reacted with thiourea and ammonium acetate to form the final product. The synthesis of (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been optimized to achieve high yields and purity.
科学的研究の応用
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and leukemia. In these studies, (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. (5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
製品名 |
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
|---|---|
分子式 |
C20H17N3O2S |
分子量 |
363.4 g/mol |
IUPAC名 |
(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H17N3O2S/c1-12-16(15-5-3-4-6-17(15)21-12)11-18-19(24)23(20(26)22-18)13-7-9-14(25-2)10-8-13/h3-11,21H,1-2H3,(H,22,26)/b18-11- |
InChIキー |
CHYXPZHUQMOSLO-WQRHYEAKSA-N |
異性体SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B306952.png)
![3-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306953.png)
![3-({5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306954.png)
![(2-ethoxy-4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306955.png)
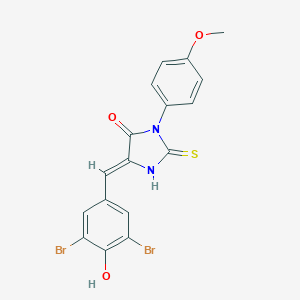
![3-{[5-(3-Ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306957.png)
![3-(4-Fluorobenzyl)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306958.png)
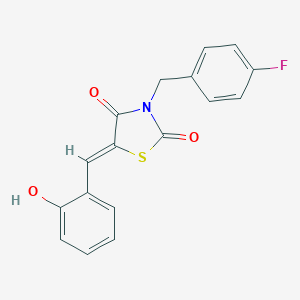
![3-({5-[2-Bromo-4-(carboxymethoxy)-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306966.png)

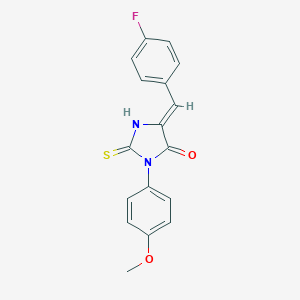
![(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306972.png)
